![molecular formula C28H35N7O B12346882 N-(2-phenylethyl)-4-(9-phenyl-2,4,5,7,8,10-hexazatetracyclo[10.4.0.02,6.07,11]hexadeca-3,5-dien-3-yl)butanamide](/img/structure/B12346882.png)

N-(2-phenylethyl)-4-(9-phenyl-2,4,5,7,8,10-hexazatetracyclo[10.4.0.02,6.07,11]hexadeca-3,5-dien-3-yl)butanamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

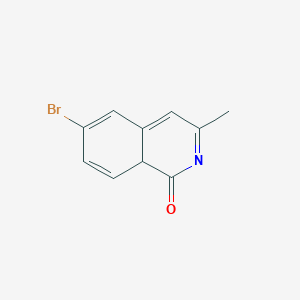

4-{9-phenyl-2,4,5,7,8,10-hexaazatetracyclo[10.4.0.0{2,6}.0{7,11}]hexadeca-1(16),3,5,8,10,12,14-heptaen-3-yl}-N-(2-phenylethyl)butanamide is a complex organic compound with a unique structure characterized by multiple fused rings and a phenylethyl butanamide moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-{9-phenyl-2,4,5,7,8,10-hexaazatetracyclo[10.4.0.0{2,6}.0{7,11}]hexadeca-1(16),3,5,8,10,12,14-heptaen-3-yl}-N-(2-phenylethyl)butanamide typically involves multiple steps, starting from readily available precursors. The key steps include:

Formation of the hexaazatetracyclo core: This step involves the cyclization of appropriate precursors under controlled conditions, often using catalysts and specific solvents to facilitate the formation of the complex ring system.

Introduction of the phenyl group: The phenyl group is introduced through a substitution reaction, where a suitable phenylating agent reacts with the intermediate compound.

Attachment of the butanamide moiety: The final step involves the coupling of the phenylethyl butanamide group to the core structure, typically using amide bond formation techniques such as the use of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This may include:

Scaling up the reaction conditions: Ensuring that the reactions can be performed on a larger scale without compromising the efficiency or safety.

Purification techniques: Utilizing methods such as recrystallization, chromatography, and distillation to purify the final product.

Quality control: Implementing rigorous quality control measures to ensure the consistency and reliability of the produced compound.

Analyse Chemischer Reaktionen

Arten von Reaktionen

4-{9-Phenyl-2,4,5,7,8,10-hexaazatetracyclo[10.4.0.0{2,6}.0{7,11}]hexadeca-1(16),3,5,8,10,12,14-heptaen-3-yl}-N-(2-Phenylethyl)butanamid kann verschiedene Arten von chemischen Reaktionen eingehen, darunter:

Oxidation: Die Verbindung kann unter Verwendung von Oxidationsmitteln wie Kaliumpermanganat oder Chromtrioxid oxidiert werden, was zur Bildung oxidierter Derivate führt.

Reduktion: Reduktionsreaktionen können unter Verwendung von Reduktionsmitteln wie Lithiumaluminiumhydrid oder Natriumborhydrid durchgeführt werden, was zu reduzierten Formen der Verbindung führt.

Substitution: Die Verbindung kann Substitutionsreaktionen eingehen, bei denen bestimmte funktionelle Gruppen durch andere ersetzt werden, wobei Reagenzien wie Halogene oder Alkylierungsmittel verwendet werden.

Häufige Reagenzien und Bedingungen

Oxidation: Kaliumpermanganat in saurem oder basischem Medium, Chromtrioxid in Essigsäure.

Reduktion: Lithiumaluminiumhydrid in trockenem Ether, Natriumborhydrid in Methanol.

Substitution: Halogene (Chlor, Brom) in Gegenwart eines Katalysators, Alkylierungsmittel wie Methyliodid.

Hauptprodukte, die gebildet werden

Oxidation: Oxidierte Derivate mit zusätzlichen sauerstoffhaltigen funktionellen Gruppen.

Reduktion: Reduzierte Derivate mit weniger Doppelbindungen oder zusätzlichen Wasserstoffatomen.

Substitution: Substituierte Derivate mit neuen funktionellen Gruppen, die die ursprünglichen ersetzen.

Wissenschaftliche Forschungsanwendungen

4-{9-Phenyl-2,4,5,7,8,10-hexaazatetracyclo[10.4.0.0{2,6}.0{7,11}]hexadeca-1(16),3,5,8,10,12,14-heptaen-3-yl}-N-(2-Phenylethyl)butanamid hat mehrere Anwendungen in der wissenschaftlichen Forschung, darunter:

Medizinische Chemie: Die einzigartige Struktur der Verbindung macht sie zu einem potenziellen Kandidaten für die Arzneimittelentwicklung, insbesondere bei der gezielten Ansteuerung spezifischer biologischer Pfade oder Rezeptoren.

Materialwissenschaften: Ihr komplexes Ringsystem und ihre funktionellen Gruppen können einzigartige Eigenschaften verleihen, was sie nützlich für die Entwicklung von fortschrittlichen Materialien wie Polymeren oder Nanomaterialien macht.

Biologische Studien: Die Verbindung kann in biologischen Assays verwendet werden, um ihre Auswirkungen auf verschiedene zelluläre Prozesse und Pfade zu untersuchen.

Industrielle Anwendungen:

5. Wirkmechanismus

Der Wirkmechanismus von 4-{9-Phenyl-2,4,5,7,8,10-hexaazatetracyclo[10.4.0.0{2,6}.0{7,11}]hexadeca-1(16),3,5,8,10,12,14-heptaen-3-yl}-N-(2-Phenylethyl)butanamid beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen wie Enzymen oder Rezeptoren. Die Struktur der Verbindung ermöglicht es ihr, an diese Zielstrukturen zu binden und deren Aktivität zu modulieren, was zu verschiedenen biologischen Wirkungen führt. Zu den beteiligten Pfaden gehören:

Enzymhemmung: Die Verbindung kann die Aktivität spezifischer Enzyme hemmen und so Stoffwechselwege beeinflussen.

Rezeptorbindung: Sie kann an Rezeptoren auf der Zelloberfläche binden und so Signalkaskaden auslösen, die zu physiologischen Reaktionen führen.

Modulation der Genexpression: Die Verbindung kann die Expression bestimmter Gene beeinflussen und so zu Veränderungen in der Proteinsynthese und der Zellfunktion führen.

Wirkmechanismus

The mechanism of action of 4-{9-phenyl-2,4,5,7,8,10-hexaazatetracyclo[10.4.0.0{2,6}.0{7,11}]hexadeca-1(16),3,5,8,10,12,14-heptaen-3-yl}-N-(2-phenylethyl)butanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include:

Enzyme Inhibition: The compound may inhibit the activity of specific enzymes, affecting metabolic pathways.

Receptor Binding: It may bind to receptors on the cell surface, triggering signaling cascades that result in physiological responses.

Gene Expression Modulation: The compound may influence the expression of certain genes, leading to changes in protein synthesis and cellular function.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

- 4-{9-Phenyl-2,4,5,7,8,10-hexaazatetracyclo[10.4.0.0{2,6}.0{7,11}]hexadeca-1(16),3,5,8,10,12,14-heptaen-3-yl}-N-(2-Phenylethyl)butanamid

- 4-{9-Phenyl-2,4,5,7,8,10-hexaazatetracyclo[10.4.0.0{2,6}.0{7,11}]hexadeca-1(16),3,5,8,10,12,14-heptaen-3-yl}-N-(2-Phenylethyl)butanamid

Einzigartigkeit

Die Einzigartigkeit von 4-{9-Phenyl-2,4,5,7,8,10-hexaazatetracyclo[10.4.0.0{2,6}.0{7,11}]hexadeca-1(16),3,5,8,10,12,14-heptaen-3-yl}-N-(2-Phenylethyl)butanamid liegt in seiner komplexen Struktur, die spezifische chemische und biologische Eigenschaften verleiht, die in einfacheren Verbindungen nicht vorkommen.

Eigenschaften

Molekularformel |

C28H35N7O |

|---|---|

Molekulargewicht |

485.6 g/mol |

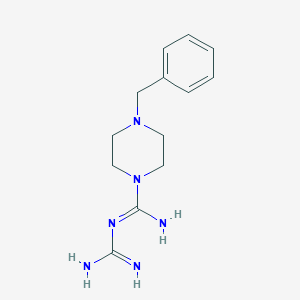

IUPAC-Name |

N-(2-phenylethyl)-4-(9-phenyl-2,4,5,7,8,10-hexazatetracyclo[10.4.0.02,6.07,11]hexadeca-3,5-dien-3-yl)butanamide |

InChI |

InChI=1S/C28H35N7O/c36-25(29-19-18-20-10-3-1-4-11-20)17-9-16-24-31-32-28-34(24)23-15-8-7-14-22(23)27-30-26(33-35(27)28)21-12-5-2-6-13-21/h1-6,10-13,22-23,26-27,30,33H,7-9,14-19H2,(H,29,36) |

InChI-Schlüssel |

BTQMWNDBFGLNBR-UHFFFAOYSA-N |

Kanonische SMILES |

C1CCC2C(C1)C3NC(NN3C4=NN=C(N24)CCCC(=O)NCCC5=CC=CC=C5)C6=CC=CC=C6 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[3-Methyl-4-(3-methylphenyl)piperazin-1-yl]-4-(9-phenyl-2,4,5,7,8,10-hexazatetracyclo[10.4.0.02,6.07,11]hexadeca-3,5-dien-3-yl)butan-1-one](/img/structure/B12346810.png)

![N-[2-(cyclohex-1-en-1-yl)ethyl]-4-oxo-2-sulfanylidene-3-[3-(trifluoromethyl)phenyl]-1,2,3,4-tetrahydroquinazoline-7-carboxamide](/img/structure/B12346820.png)

![3-(3-Methoxyphenoxy)-7-[(4-nitrophenyl)methoxy]-4a,5,6,7,8,8a-hexahydrochromen-4-one](/img/structure/B12346835.png)

![ethyl 4-{[(2Z)-3-[(4-methoxyphenyl)carbamoyl]-2H-chromen-2-ylidene]amino}benzoate](/img/structure/B12346842.png)

![5-(4-chlorophenyl)-N-[(E)-(3,4-dimethoxyphenyl)methylideneamino]pyrazolidine-3-carboxamide](/img/structure/B12346863.png)

![3-benzyl-8-methoxy-1-[(3-methoxyphenyl)methyl]-5-methyl-1H,2H,3H,4H,5H-pyrimido[5,4-b]indole-2,4-dione](/img/structure/B12346867.png)

![N-(1-benzylpiperidin-4-yl)-4-[(1-{[(4-methylphenyl)carbamoyl]methyl}-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)methyl]benzamide](/img/structure/B12346868.png)

![1-[4-(4-Methoxyphenyl)piperazin-1-yl]-4-(9-phenyl-2,4,5,7,8,10-hexazatetracyclo[10.4.0.02,6.07,11]hexadeca-3,5-dien-3-yl)butan-1-one](/img/structure/B12346873.png)

![Sodium 3-(2-(4-(1,3-dibutyl-4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene)but-2-en-1-ylidene)benzo[d]oxazol-3(2H)-yl)propane-1-sulfonate](/img/structure/B12346885.png)